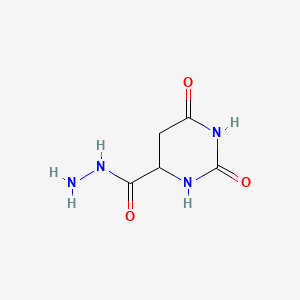

Dihydroorotic acid hydrazide

Description

Contextualization within Pyrimidine (B1678525) Nucleotide Biosynthesis Pathway

De Novo Pyrimidine Synthesis as a Fundamental Biological Process

The de novo synthesis of pyrimidines is a vital biochemical pathway responsible for producing the pyrimidine nucleotides necessary for the synthesis of DNA and RNA. creative-proteomics.com This process is fundamental for cell proliferation and the maintenance of genomic integrity. creative-proteomics.com Simple precursor molecules like glutamine, aspartate, and carbon dioxide are utilized to construct the pyrimidine ring. creative-proteomics.com The pathway is particularly active in rapidly dividing cells, highlighting its importance in various physiological and pathological states. The pyrimidine nucleotides synthesized through this pathway, including cytosine, thymine, and uracil, are not only building blocks for nucleic acids but also play roles in other metabolic processes. creative-proteomics.com

Central Role of Dihydroorotate (B8406146) Dehydrogenase (DHODH) in Pyrimidine Metabolism

A key enzyme in the de novo pyrimidine synthesis pathway is Dihydroorotate Dehydrogenase (DHODH). haematologica.orgnih.gov This mitochondrial enzyme catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate. nih.govresearchgate.nettandfonline.com DHODH is unique in its ability to perform this conversion and is therefore essential for the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. nih.gov The function of DHODH is intricately linked to the mitochondrial respiratory chain, coupling pyrimidine biosynthesis with cellular energy production. haematologica.orgresearchgate.net Due to its critical role, DHODH has become a significant target for the development of therapeutic agents in various diseases, including cancer and autoimmune disorders. ontosight.ainih.gov

Dihydroorotic Acid Hydrazide as a Compound of Academic Interest in Metabolic Pathway Modulation

This compound, as a derivative of a key intermediate in pyrimidine synthesis, has attracted attention for its potential to modulate this metabolic pathway. ontosight.ai Its structural similarity to dihydroorotic acid suggests that it may interact with DHODH, potentially inhibiting or otherwise altering its activity. ontosight.ai This makes it a valuable research compound for studying the consequences of DHODH modulation and for exploring the development of new therapeutic strategies targeting pyrimidine metabolism. ontosight.ai

Historical Perspective on Hydrazide Chemistry in Biological Systems

The introduction of the hydrazide functional group into molecules has a long history in medicinal chemistry. The first hydrazides, formic and acetic acid hydrazides, were synthesized in 1895. mdpi.com Since the 20th century, a variety of hydrazide-containing compounds have been developed and used for therapeutic purposes. mdpi.com Notable examples include isoniazid, an antituberculosis agent, and iproniazid, an antidepressant. mdpi.com Hydrazides are recognized for their diverse biological activities, which can include antimicrobial, antiviral, and enzyme inhibitory properties. mdpi.comiscientific.org They are also important intermediates in the synthesis of a wide range of heterocyclic compounds with pharmacological potential. iscientific.orgoup.comijrrjournal.com The versatility of hydrazide chemistry has made it a powerful tool for the development of new drugs. mdpi.comresearchgate.net

Current Research Landscape and Unaddressed Scientific Questions Pertinent to this compound

Current research on this compound and its derivatives primarily focuses on their potential as inhibitors of DHODH and their consequent biological activities, including anticancer and antiviral properties. Studies have explored the synthesis of various derivatives to enhance their potency and specificity. For instance, certain hydrazone derivatives of the compound have shown antiproliferative activity against cancer cell lines.

However, several scientific questions remain unaddressed. The precise molecular interactions between this compound and DHODH are not fully elucidated. Further structural biology studies are needed to understand the exact binding mode and the mechanism of inhibition. While in vitro studies have shown promise, more extensive research is required to understand the compound's metabolic fate, pharmacokinetic profile, and efficacy in in vivo models. acs.org The full spectrum of its biological effects beyond DHODH inhibition is also an area that warrants further investigation. Additionally, the potential for developing resistance to this compound-based inhibitors and the mechanisms underlying such resistance need to be explored. Answering these questions will be crucial for determining the therapeutic potential of this class of compounds. researchgate.netscience.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

37458-09-6 |

|---|---|

Molecular Formula |

C5H8N4O3 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

2,6-dioxo-1,3-diazinane-4-carbohydrazide |

InChI |

InChI=1S/C5H8N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h2H,1,6H2,(H,9,11)(H2,7,8,10,12) |

InChI Key |

FFMHGSYVWUODSR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)NN |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modalities

Methodologies for Dihydroorotic Acid Hydrazide Synthesis

The creation of this compound is primarily rooted in established organic chemistry transformations, starting from its carboxylic acid precursor.

The principal precursor for the synthesis is Dihydroorotic acid, a pyrimidinemonocarboxylic acid. nih.gov The synthesis of the corresponding hydrazide involves the conversion of the carboxylic acid functional group into a hydrazide moiety (-CONHNH₂). A common and effective strategy is a two-step process. First, the Dihydroorotic acid is converted to an ester, such as a methyl or ethyl ester, through Fischer esterification by refluxing in the corresponding alcohol (e.g., methanol) with a catalytic amount of acid like thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄). nih.gov This esterification step makes the carbonyl carbon more susceptible to nucleophilic attack.

The second step is hydrazinolysis, where the resulting ester of dihydroorotic acid is reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). nih.govmdpi.com This reaction typically involves refluxing the ester with an excess of hydrazine hydrate in an alcohol solvent, such as methanol (B129727) or ethanol, to yield the final this compound product. nih.govmdpi.com The reaction progress can be monitored using techniques like thin-layer chromatography until the starting ester is consumed. The final product is often purified by recrystallization. mdpi.com

The incorporation of the hydrazide moiety is a critical step that leverages the reactivity of hydrazine as a potent nucleophile. mdpi.com While conversion from an ester is a widely used method, other carboxylic acid derivatives like acyl chlorides can also serve as effective starting materials for reaction with hydrazine. mdpi.com

General Conditions for Hydrazinolysis of Esters:

| Parameter | Description | Source(s) |

|---|---|---|

| Reagent | Hydrazine monohydrate (H₂NNH₂·H₂O) | nih.gov |

| Solvent | Alcohols such as methanol or ethanol | nih.govmdpi.com |

| Temperature | Room temperature to reflux, depending on substrate reactivity | mdpi.com |

| Duration | Can range from a few hours to over 24 hours | nih.govmdpi.com |

| Purification | Typically involves recrystallization from a suitable solvent | mdpi.com |

Once synthesized, the hydrazide moiety is amenable to further modification. A primary example is the condensation reaction with various aldehydes or ketones to form hydrazide-hydrazone derivatives. nih.govnih.gov This reaction creates a new carbon-nitrogen double bond (imine) and allows for the introduction of a wide array of substituents, which is a key strategy in developing analogues. nih.govnih.gov

Combinatorial and Parallel Synthesis of this compound Analogues and Derivatives

Combinatorial and parallel synthesis techniques are powerful tools for generating large libraries of related compounds for screening purposes. While specific literature on the combinatorial synthesis of this compound is not prevalent, the principles can be readily applied.

A parallel synthesis approach could be employed to create a library of this compound-hydrazone analogues. nih.gov In this strategy, this compound would be dispensed into an array of reaction vessels. Subsequently, a diverse collection of different aldehydes and ketones would be added to each vessel. The reactions, typically condensations, could be carried out under standardized conditions, leading to the rapid generation of numerous distinct hydrazone derivatives. nih.gov This method facilitates the systematic exploration of structure-activity relationships by varying the substituents introduced by the aldehyde or ketone component. The use of reactive fractionation or rectification can improve reaction efficiency and product yield by removing byproducts like water and alcohol during the synthesis. google.com

Advanced Techniques for Structural Elucidation of this compound and its Analogues

The confirmation of the chemical structure of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation. researchgate.net For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the heterocyclic ring, similar to those of the precursor, Dihydroorotic acid. nih.govhmdb.ca Crucially, new signals corresponding to the hydrazide protons (both -NH and -NH₂) would appear, typically as broad singlets that are exchangeable with D₂O. nih.gov The ¹³C NMR spectrum would show a distinct signal for the carbonyl carbon of the hydrazide group. nih.gov Two-dimensional NMR techniques like HSQC can be used to correlate proton and carbon signals, providing unambiguous assignments. drugbank.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify key functional groups. The spectrum of this compound would feature characteristic absorption bands for N-H stretching vibrations from the ring and the hydrazide group, as well as C=O stretching vibrations for the urea (B33335) and the newly formed amide carbonyls. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. researchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula.

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and the precise three-dimensional arrangement of atoms in the molecule. nih.gov This technique is particularly valuable for determining the E/Z configuration of the C=N double bond in hydrazone analogues and analyzing intermolecular interactions like hydrogen bonding in the crystal lattice. nih.govresearchgate.net

Molecular Mechanisms of Action and Biochemical Interactions

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition as a Primary Target

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. patsnap.compatsnap.com It catalyzes the oxidation of dihydroorotate to orotate, a key step for the production of nucleotides required for DNA and RNA synthesis. nih.govwikipedia.org The inhibition of DHODH disrupts this pathway, leading to a depletion of pyrimidine pools, which can suppress the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells. patsnap.compatsnap.com Consequently, DHODH is a significant target for the development of therapeutic agents for cancer, autoimmune disorders, and viral infections. patsnap.comnih.gov

Human DHODH is a mitochondrial protein that contains two primary domains: an alpha/beta-barrel domain with the active site and an alpha-helical domain. wikipedia.org This second domain forms a tunnel that leads to the active site, and it is within this tunnel that the cofactor ubiquinone binds. nih.govmdpi.com Many known DHODH inhibitors, such as leflunomide (B1674699) and brequinar (B1684385), function by binding within this hydrophobic tunnel, effectively blocking the ubiquinone binding site. patsnap.comwikipedia.orgnih.gov This prevents the regeneration of the FMN cofactor, thereby inhibiting the enzyme's catalytic activity. nih.gov The binding of these inhibitors is competitive with respect to ubiquinone but can be noncompetitive or mixed-type with respect to the substrate, dihydroorotate. nih.govnih.gov Given the structural features of many inhibitors that target this site, it is hypothesized that Dihydroorotic acid hydrazide would also bind within this ubiquinone channel. The entrance to this binding tunnel is predominantly composed of hydrophobic amino acids, while the narrower end presents a more polar environment.

The potency of DHODH inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. wikipedia.org This value is crucial for comparing the efficacy of different inhibitory compounds. nih.gov For instance, the active metabolite of leflunomide, A77 1726, inhibits human DHODH with an IC50 value in the micromolar range, whereas brequinar is a more potent inhibitor with an IC50 in the nanomolar range. nih.gov One study identified a potent inhibitor, H-006, with an IC50 value of 3.8 nM against human DHODH. nih.gov The inhibitory profile of a compound can be influenced by factors such as the concentration of the substrate and coenzyme. researchgate.net While specific kinetic data for this compound is not available, the table below presents IC50 values for other known DHODH inhibitors to provide context for the range of potencies observed.

| Inhibitor | Target Enzyme | IC50 Value |

| A77 1726 | Human DHODH | 1.1 µM |

| A77 1726 | Rat DHODH | 19 nM |

| Brequinar | Human DHODH | 10 nM |

| Brequinar | Rat DHODH | 367 nM |

| H-006 | Human DHODH | 3.8 nM |

This table presents data for well-characterized DHODH inhibitors to illustrate typical inhibitory potencies. Data sourced from multiple studies. nih.govnih.gov

The binding of an inhibitor to DHODH can induce conformational changes in the enzyme's structure. nih.gov Structural studies of human DHODH have revealed flexibility in the inhibitor and substrate binding sites. nih.gov Specifically, loop regions at the entrance of the inhibitor-binding pocket and near the substrate access point can adopt different conformations upon inhibitor binding. nih.gov These structural alterations can interfere with the binding of both the ubiquinone cofactor and the dihydroorotate substrate, contributing to the enzyme's inhibition. nih.gov The N-terminal microdomain of DHODH, which anchors the enzyme to the mitochondrial membrane, has also been shown to exist in different conformational states, which may regulate quinone access to the active site. nih.gov Such ligand-induced conformational shifts are a key aspect of the mechanism of action for many DHODH inhibitors. mdpi.com

Impact on Intracellular Pyrimidine Nucleotide Pool Dynamics

Inhibition of DHODH has a direct and significant impact on the intracellular concentrations of pyrimidine nucleotides. nih.gov By blocking the conversion of dihydroorotate to orotate, DHODH inhibitors lead to a marked accumulation of the substrate, dihydroorotic acid, and its precursor, N-carbamoylaspartic acid, within the cell. nih.gov Concurrently, this enzymatic blockade causes a rapid depletion of the downstream products, including uridine (B1682114) monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP). nih.gov Since these nucleotides are essential for the synthesis of DNA and RNA, their depletion effectively halts cell proliferation and growth. patsnap.compatsnap.com This effect can be rescued by supplying cells with external orotic acid or uridine, which can bypass the enzymatic block via salvage pathways. nih.govnih.gov

Exploration of Potential Interactions with Other Metabolic or Signaling Pathways

The activity of DHODH is intrinsically linked to the mitochondrial respiratory chain through its use of ubiquinone as an electron acceptor. wikipedia.orgnih.gov Therefore, inhibition of DHODH can have broader effects on cellular metabolism. A blockade of DHODH has been associated with increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. wikipedia.org Furthermore, pyrimidine synthesis pathways are interconnected with other major signaling networks. For example, some evidence suggests an interface between pyrimidine metabolism and signal transduction pathways like the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism. mdpi.comresearchgate.net Inhibition of DHODH could also indirectly affect transcriptional elongation due to its role in providing the necessary building blocks for RNA synthesis. wikipedia.org Additionally, nitric oxide (NO) has been shown to indirectly inhibit DHODH activity by inhibiting cytochrome c oxidase, which is functionally connected to DHODH through the respiratory chain. nih.gov

Investigation of Redox Chemistry and Antioxidant Properties of Hydrazide Compounds

The hydrazide functional group (-CONHNH2) present in this compound possesses distinct redox properties. Hydrazides can undergo oxidation, and this reactivity is central to their potential biological activities. nih.govacs.org Many compounds containing a hydrazide moiety have been investigated for their antioxidant capabilities. nih.govmdpi.comiscientific.org They can act as free radical scavengers, neutralizing harmful reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) and nitric oxide (NO). nih.govpensoft.net The antioxidant effect is often concentration-dependent. nih.gov The mechanism of action is believed to involve the oxidation of the hydrazide group, which can lead to the formation of an acyl radical through a diimide intermediate. nih.gov This reactivity makes hydrazide-based compounds potential candidates for mitigating oxidative stress, a condition implicated in numerous diseases. nih.govnih.gov The specific antioxidant or pro-oxidant activity of this compound would depend on its precise chemical environment and interactions within a biological system.

Structure Activity Relationship Sar Studies of Dihydroorotic Acid Hydrazide Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of dihydroorotic acid hydrazide analogues is intrinsically linked to specific structural features. The core dihydroorotic acid scaffold, a pyrimidine (B1678525) derivative, is fundamental to its interaction with enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a key player in pyrimidine biosynthesis. ontosight.ai The hydrazide group (-CONHNH₂) attached to this backbone is a crucial modification that imparts diverse biological properties, including antimicrobial and enzyme inhibitory activities.

SAR studies have revealed that both the heterocyclic ring system and the hydrazide moiety are critical for activity. For instance, in a series of pyrimidone derivatives targeting Plasmodium falciparum DHODH (PfDHODH), the presence of two carbonyl groups in the dihydrofuranone ring, oriented in the same direction, was essential for forming hydrogen bonds with polar residues like Arg265 in the enzyme's active site. nih.gov Furthermore, a hydrogen bond donor, such as the NH₂ group in a carbohydrazide (B1668358) derivative, was found to be important for interacting with the imidazole (B134444) group of His185, significantly contributing to the inhibitory activity. nih.gov

Modifications to the aromatic substituents also play a significant role. For example, in a series of pyrimidone derivatives, replacing a phenyl group with a 2-naphthyl moiety resulted in a more active compound against PfDHODH. nih.gov This highlights the importance of the hydrophobic group in modulating the inhibitory potency. nih.gov

Systemic Analysis of Substituent Effects on Efficacy and Selectivity

The systematic analysis of substituent effects on the this compound scaffold has provided valuable insights into optimizing efficacy and selectivity. The nature and position of substituents on the aromatic or heterocyclic rings can dramatically alter the biological activity profile.

For instance, in the context of PfDHODH inhibitors, the substitution pattern on a phenyl ring was found to be particularly sensitive for inhibition potency. nih.gov Hydrophobic group modifications are a key strategy; for example, while a phenyl-substituted compound was inactive against PfDHODH, a 2-naphthyl substituted analogue showed an IC₅₀ value of 4.8 µM. nih.gov This demonstrates that bicyclic systems like "naphthyl-like" substituents can be preferential as the hydrophobic group for potent PfDHODH inhibition. nih.gov

Electron-withdrawing groups can also enhance enzyme inhibition. For example, the presence of a -NO₂ group in 4-nitrobenzoic acid hydrazide was shown to enhance the inactivation of myeloperoxidase (MPO). While not a direct analogue of this compound, this finding in a related hydrazide compound suggests a potential avenue for modification.

Furthermore, hydrophilic group modifications on the dihydrofuranone ring of pyrimidone derivatives have been explored. nih.gov The synthesis of various amide and carbohydrazide derivatives from a carboxylic acid intermediate allowed for a systematic study of how different hydrophilic groups impact activity. nih.gov

The selectivity of these compounds is also heavily influenced by substituents. A phenyl-substituted pyrimidone derivative showed selectivity for human DHODH (hDHODH) over PfDHODH, while the introduction of a 2-naphthyl group reversed this selectivity, highlighting the critical role of the hydrophobic moiety in determining species selectivity. nih.gov

Conformational Preferences and Ligand-Receptor Interaction Fingerprints

The three-dimensional conformation of this compound analogues and their specific interactions with the target receptor are crucial determinants of their biological activity. The formyl hydrazide derivative of brevenal (B10860830), for example, is suggested to bind to its receptor in a manner similar to the parent compound, brevenal itself. mdpi.com

Ligand-receptor interaction fingerprints, which map the key interactions between a ligand and its binding site, are essential for understanding SAR. For potent PfDHODH inhibitors, key interactions include hydrogen bonds between the carbonyl groups of the inhibitor and polar residues like Arg265 in the active site. nih.gov Additionally, a hydrogen bond donor on the inhibitor, such as an amino group, can form a crucial interaction with the imidazole group of His185. nih.gov

The conformational flexibility of the ligand is also a significant factor. The cyclization of a more flexible dialkyl 3-anilinomalonate into a conformationally constrained pyrazole (B372694) analogue was a strategy employed in the design of selective PfDHODH inhibitors. semanticscholar.org This suggests that restricting the conformational freedom of a molecule can lead to more specific and potentially more potent interactions with the target.

Computational methods, such as molecular dynamics simulations, can provide insights into the stability of these interactions and the conformational preferences of the ligand within the binding site. nih.gov The analysis of these interactions helps in rationalizing the observed biological activities and in guiding the design of new analogues with improved binding affinity and selectivity.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in the elucidation of structure-activity relationships for this compound analogues and other bioactive molecules. These methods provide valuable insights into ligand-target interactions at the molecular level, complementing experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. science.gov This method is instrumental in understanding the binding modes of this compound analogues and identifying key interactions with their target enzymes, such as DHODH. nih.govresearchgate.net The process involves generating a set of possible ligand conformations and orientations within the protein's binding site and then using a scoring function to rank them. science.govulb.ac.be

For instance, docking studies on pyrazole derivatives targeting PfDHODH revealed that these compounds could be accommodated within the dihydroorotate binding site. semanticscholar.orgmdpi.com These studies also showed that the pyrazole derivatives generally had better docking scores than their open-chain hydrazine (B178648) precursors, suggesting a more favorable binding interaction for the cyclized compounds. semanticscholar.org The docking results can also rationalize the observed inhibitory activities; for example, a ligand with a high docking score is expected to have a strong binding affinity for the receptor. nih.gov

The accuracy of docking predictions is often validated by redocking a known inhibitor into the crystal structure of the target protein and comparing the predicted pose to the experimentally determined one. researchgate.net The visualization of the docked complexes allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for ligand binding and activity. nih.govresearchgate.net

Table 1: Molecular Docking Scores of Pyrazole Derivatives against PfDHODH This table is interactive. You can sort and filter the data.

| Compound | Docking Score (Dscore) | Reference |

|---|---|---|

| Known Inhibitor 12 | ~ -10.5 | semanticscholar.org |

| Known Inhibitor 3c | ~ -6.5 | semanticscholar.org |

| 1a-d | -5.52 to -7.80 | semanticscholar.org |

| 2a-d | -6.85 to -8.39 | semanticscholar.org |

| 2c | ~ -8 | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. science.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. science.gov

Both 2D-QSAR and 3D-QSAR methods have been applied to study DHODH inhibitors. mdpi.comresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use the 3D structures of the molecules to derive relationships between their steric and electrostatic fields and their biological activity. science.gov For a series of analogues of the active metabolite of leflunomide (B1674699), a known DHODH inhibitor, a 3D-QSAR model was developed that showed good predictive ability, with a cross-validated r² (q²) of 0.664. mdpi.com

The quality of a QSAR model is highly dependent on the alignment of the molecules in the dataset. mdpi.com The statistical significance of the model is assessed through various parameters, including the cross-validated correlation coefficient (q² or r²cv) and the non-cross-validated correlation coefficient (r²). mdpi.com A statistically robust QSAR model can provide valuable insights into the structural features that are important for activity and can be used for virtual screening of large compound libraries. science.gov

Table 2: Statistical Results of a 3D-QSAR (SOMFA) Model for DHODH Inhibitors This table is interactive. You can sort and filter the data.

| Statistical Parameter | Value | Reference |

|---|---|---|

| Cross-validated r² (r²cv) | 0.664 | mdpi.com |

| Non-cross-validated r² (r²) | 0.687 | mdpi.com |

Preclinical Research Applications and Biological Systems Studies

In Vivo Animal Models for Efficacy and Mechanistic Investigations (Non-Human)

Studies in Pathogen Models (e.g., Malaria, Viral Infections)

The de novo pyrimidine (B1678525) biosynthesis pathway is essential for the survival and replication of various pathogens, particularly those unable to salvage pyrimidines from their host. This dependency makes dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in this pathway, a significant target for therapeutic intervention. Inhibitors of DHODH have been extensively studied in preclinical models of parasitic and viral infections.

Malaria: Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies entirely on the de novo pathway for pyrimidine synthesis, making its DHODH (PfDHODH) an ideal drug target. nih.govscilit.comnih.gov Numerous studies have focused on developing selective inhibitors against PfDHODH.

Triazolopyrimidine-based inhibitors: Compounds like DSM265 have shown high potency and selectivity for Plasmodium DHODH over the human enzyme. nih.govnih.gov In preclinical mouse models, these inhibitors have demonstrated efficacy against both the blood and liver stages of P. falciparum. nih.govmmv.org For instance, the analog Genz-667348 resulted in a sterile cure in a murine P. berghei model. researchgate.net

Resistance Studies: The potential for resistance is a critical aspect of preclinical evaluation. In vitro studies have successfully generated P. falciparum parasites resistant to DHODH inhibitors like DSM265. elsevierpure.comnih.gov These studies identified specific point mutations in the DHODH gene, providing insight into potential resistance mechanisms that could emerge in clinical settings. elsevierpure.comnih.gov

Viral Infections: Viruses, particularly RNA viruses, require a substantial supply of ribonucleotides from the host cell for their replication. researchgate.net Targeting host cell DHODH depletes the intracellular pyrimidine pool, thereby inhibiting viral replication. researchgate.netbionauts.jp This host-targeting antiviral (HTA) strategy offers the advantages of broad-spectrum activity and a lower risk of resistance development. nih.govunito.it

Broad-Spectrum Activity: DHODH inhibitors have shown efficacy against a wide range of viruses in vitro. bionauts.jpnih.gov These include respiratory viruses like influenza and coronaviruses (including SARS-CoV-2), as well as others such as dengue virus and monkeypox virus. bionauts.jpunito.itnih.gov

Mechanism of Action: The primary antiviral mechanism is the reduction of the pyrimidine pool required for viral replication. nih.gov Additionally, some DHODH inhibitors may suppress the excessive production of inflammatory cytokines associated with severe viral infections. nih.govcancer.gov Preclinical studies using compounds like Brequinar (B1684385) have demonstrated potent inhibition of RNA virus replication. researchgate.net

| Pathogen | Model System | Key Findings | Reference Compound(s) | Citation |

|---|---|---|---|---|

| Plasmodium falciparum (Malaria) | Murine models (P. berghei) | Demonstrated efficacy against blood and liver stages; sterile cure achieved. | DSM265, Genz-667348 | nih.govresearchgate.net |

| P. falciparum, P. vivax (Malaria) | Field Isolates | Inhibitors showed activity against drug-resistant parasite isolates. | DSM265, DSM421 | nih.govmmv.org |

| RNA Viruses (General) | In vitro cell culture | Broad-spectrum inhibition of viral replication by depleting host pyrimidine pools. | Brequinar, Teriflunomide | researchgate.netnih.gov |

| SARS-CoV-2 | In vitro cell culture | Potent inhibition of viral replication. | MEDS433, H-006 | unito.itnih.gov |

| Mammarenaviruses (e.g., Lassa virus) | In vitro cell culture | Potent, interferon-independent antiviral activity observed. | Vidofludimus calcium | researchgate.net |

Pharmacodynamic Biomarker Analysis (e.g., Dihydroorotate Levels) in Preclinical Settings

In the preclinical development of DHODH inhibitors, pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and confirming the mechanism of action. criver.com The most direct and robust biomarker for DHODH inhibition is the measurement of its substrate, dihydroorotate (DHO), in biological fluids like plasma and urine. nih.govnih.gov

When DHODH is inhibited, the conversion of dihydroorotate to orotate is blocked, leading to an accumulation of DHO. nih.govfrontiersin.org This increase serves as a sensitive indicator of the drug's effect on its target. nih.gov

Correlation with Inhibition: Preclinical studies have established a clear correlation between the dose of a DHODH inhibitor, its potency, and the extent of DHO buildup. nih.gov For example, treatment of mammalian cells or mice with DHODH inhibitors like teriflunomide or leflunomide (B1674699) resulted in a significant, dose-dependent increase in DHO levels in blood and urine. nih.gov

In Vivo Target Engagement: Measuring DHO levels in preclinical animal models, such as mice and rhesus monkeys, has been used to confirm rapid and reversible target engagement in vivo. frontiersin.org Following oral administration of the DHODH inhibitor emvododstat in monkeys, plasma DHO levels rose within two hours, coinciding with peak drug concentrations, and then declined as the drug was cleared. frontiersin.org

Species Selectivity: Biomarker analysis can also highlight species-specific differences in inhibitor potency. The DHODH inhibitor DSM265, which is highly selective for the malaria parasite's enzyme, did not cause a significant DHO buildup in treated mice, confirming its lack of potent inhibition on the mouse enzyme in vivo. nih.gov This contrasts with non-selective inhibitors that cause a large DHO increase. nih.gov

Analytical Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for accurately quantifying DHO levels in various biological matrices, including plasma, blood, and urine. nih.gov

| DHODH Inhibitor | Preclinical Model | Matrix | Observed Effect on Dihydroorotate (DHO) | Citation |

|---|---|---|---|---|

| Leflunomide (Teriflunomide prodrug) | Mouse | Blood & Urine | Large, dose-dependent increase (up to 16-fold in blood, 5,400-fold in urine). | nih.gov |

| Emvododstat | Rhesus Monkey | Plasma | Rapid increase within 2 hours of dosing, peaking at 24 hours. Levels declined with drug clearance. | frontiersin.org |

| DSM265 | Mouse | Blood & Urine | No significant DHO build-up observed, confirming species selectivity. | nih.gov |

| PTC-868 | Mouse (xenograft model) | Plasma | Increased levels of DHO detected in treated mice compared to vehicle control. | frontiersin.org |

| HOSU-53 | Mice, Rats, Dogs | Plasma | Plasma DHO exposure selected as the key PD biomarker for toxicity and efficacy. | nih.gov |

Investigations in Diverse Biological Systems (e.g., Plant Pyrimidine Metabolism, Microbial Pathogens)

The fundamental role of the de novo pyrimidine synthesis pathway extends across various kingdoms of life, making DHODH a subject of investigation in diverse biological systems beyond mammalian and parasite models.

Plant Pyrimidine Metabolism: In plants, as in other organisms, pyrimidine nucleotides are essential building blocks for DNA and RNA and are involved in numerous metabolic processes. nih.gov The de novo synthesis pathway is a primary source of these molecules. nih.gov

Mitochondrial Association: Plant DHODH is physically associated with the mitochondrial respiratory complex, similar to its mammalian counterpart. researchgate.net It catalyzes the conversion of dihydroorotate to orotic acid, which is a rate-limiting step in the pathway. researchgate.net

Metabolic Regulation: The regulation of pyrimidine metabolism in plants is tightly controlled to meet the developmental and metabolic needs of the cell. nih.gov The de novo pathway is particularly important in actively growing tissues, such as the embryonic axes of seedlings, whereas salvage pathways may play a more significant role in other tissues or developmental stages. nih.govresearchgate.net Inhibition or depletion of DHODH in plants can disrupt the respiratory chain, leading to hindered cell growth and increased generation of reactive oxygen species (ROS). researchgate.net

Microbial Pathogens: The hydrazide-hydrazone chemical scaffold, which can be related to dihydroorotic acid hydrazide, has been explored for its antimicrobial properties against various bacterial and fungal pathogens. nih.govmdpi.com While not always directly targeting DHODH, these studies highlight the potential of related chemical structures in antimicrobial research.

Antibacterial Activity: Several studies have synthesized series of hydrazide-hydrazones and tested them against panels of microorganisms. Certain compounds have demonstrated significant bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com In some cases, the activity of these synthetic compounds was superior to that of established antibiotics. nih.gov

Structure-Activity Relationships: Research has shown that the antimicrobial potency of hydrazide-hydrazones can be significantly influenced by the specific substituents on the aromatic rings of the molecule. nih.govmdpi.com For example, compounds containing electron-withdrawing groups or specific halogen substitutions have shown enhanced activity against certain bacterial strains. mdpi.commdpi.com These findings are crucial for the rational design of new antimicrobial agents.

| Biological System | Area of Investigation | Key Research Findings | Citation |

|---|---|---|---|

| Plants | Pyrimidine Metabolism | Plant DHODH is a mitochondrial enzyme and a rate-limiting step in pyrimidine synthesis. Its inhibition can disrupt respiration and growth. | researchgate.net |

| Plants | Metabolic Regulation | De novo and salvage pathways for pyrimidine synthesis are differentially active depending on the tissue and developmental stage. | nih.govresearchgate.net |

| Gram-positive Bacteria (e.g., S. aureus) | Antimicrobial Activity of Hydrazide-Hydrazones | Certain hydrazide-hydrazone derivatives show potent bactericidal activity, sometimes exceeding that of standard antibiotics. | nih.govmdpi.com |

| Gram-negative Bacteria (e.g., E. coli) | Antimicrobial Activity of Hydrazide-Hydrazones | Some related phenolic acids and hydrazones have shown inhibitory activity against Gram-negative bacteria. | mdpi.com |

| Fungi (e.g., Candida spp.) | Antimicrobial Activity of Hydrazide-Hydrazones | Synthesized compounds have been evaluated for potential antifungal activity. | nih.gov |

Advanced Research Methodologies and Analytical Techniques

Co-crystallography and Cryo-Electron Microscopy for Enzyme-Inhibitor Complex Structural Biology

Understanding the precise binding mechanism of an inhibitor to its target enzyme is fundamental for rational drug design. Co-crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structure of enzyme-inhibitor complexes at atomic resolution.

In the context of Dihydroorotate (B8406146) Dehydrogenase (DHODH), the target of compounds related to dihydroorotic acid, researchers have successfully used X-ray crystallography to elucidate the binding modes of various inhibitors. nih.govnih.gov These studies involve crystallizing the DHODH protein in the presence of the inhibitor, allowing for detailed visualization of the interactions within the enzyme's binding pocket. For instance, high-resolution crystal structures of human DHODH complexed with different inhibitors have revealed key interactions that can be leveraged to develop new, more potent agents. nih.gov The insights gained from comparing the binding modes of different compounds, such as teriflunomide and brequinar (B1684385), provide a roadmap for designing novel inhibitors. nih.gov

While specific co-crystallography studies on Dihydroorotic acid hydrazide are not extensively documented in the provided search results, the methodology is well-established for its target enzyme. The process typically involves incubating purified DHODH with the inhibitor before crystallization. nih.gov The resulting crystals are then analyzed using X-ray diffraction to generate an electron density map, from which the atomic model of the complex is built. nih.gov This structural information is critical for understanding the basis of enzyme inhibition and for guiding the synthesis of new chemical entities with improved affinity and specificity.

High-Throughput Screening and Virtual Screening for Novel Ligand Identification

The discovery of novel enzyme inhibitors often begins with screening large collections of chemical compounds. High-throughput screening (HTS) and virtual screening are two complementary approaches used to identify promising "hit" compounds that can be further optimized.

High-Throughput Screening (HTS) involves the automated testing of large chemical libraries, which can contain hundreds of thousands of drug-like molecules, for their ability to inhibit a specific enzyme. nih.govelsevierpure.com For DHODH, various HTS assays have been developed, including fluorescence-based methods that are amenable to a 1536-well plate format. nih.gov These assays typically measure the enzymatic activity of DHODH, and a decrease in activity in the presence of a test compound indicates potential inhibition. nih.gov Potent and selective inhibitors of DHODH have been successfully identified through such large-scale screening campaigns. nih.govelsevierpure.com

Virtual Screening , on the other hand, uses computational methods to screen vast libraries of virtual compounds. This approach can be either structure-based or ligand-based. A common technique is the pharmacophore-based approach, which uses the three-dimensional arrangement of essential features of known active ligands to search for new compounds with similar properties. nih.govresearchgate.net This method, often combined with molecular docking simulations, has been successfully applied to identify novel DHODH inhibitors that are structurally distinct from known ligands. nih.govmdpi.com The virtual screening process helps to prioritize compounds for experimental testing, thereby reducing the time and cost associated with drug discovery.

| Screening Method | Description | Application to DHODH Inhibitor Discovery | Key Findings |

| High-Throughput Screening (HTS) | Automated experimental testing of large chemical libraries to identify active compounds. nih.govcuanschutz.edu | Screening of over 220,000 molecules to find inhibitors of Plasmodium falciparum DHODH. nih.govelsevierpure.com | Identification of diverse chemical scaffolds with potent, species-selective inhibitory activity. nih.gov |

| Virtual Screening | Computational screening of large compound databases to identify potential ligands. nih.govresearchgate.net | Use of pharmacophore-based models and consensus docking to find new human DHODH inhibitors. nih.gov | Discovery of a novel compound with promising inhibitory activity, validating the in silico workflow. nih.govresearchgate.net |

| Fluorescence-Based HTS | A specific type of HTS using a redox-sensitive fluorogenic dye to measure enzyme activity. nih.govnih.gov | Development of a high-throughput assay for finding DHODH inhibitors, suitable for 1536-well plates. nih.gov | The assay showed high sensitivity for detecting competitive inhibitors and is applicable to both human and Plasmodium enzymes. nih.gov |

Proteomic and Metabolomic Profiling to Elucidate Global Biological Effects

To understand the broader biological consequences of inhibiting a specific enzyme, researchers employ "omics" technologies like proteomics and metabolomics. These approaches provide a global snapshot of the changes in protein and metabolite levels within a cell or organism following treatment with a compound.

Proteomic profiling can be used to identify the molecular targets of bioactive compounds. nih.gov By analyzing changes in protein expression patterns in cells treated with a compound, it is possible to infer its mechanism of action. For instance, a proteomic profiling system called ChemProteoBase has been used to show that certain compounds cluster with known DHODH inhibitors, suggesting they share a common target. nih.govnih.gov This technique helps in the identification and validation of drug targets.

Metabolomic profiling directly measures the changes in small-molecule metabolites in response to a compound. mdpi.commdpi.comnih.gov When a DHODH inhibitor is introduced, it is expected to cause a buildup of the enzyme's substrate, dihydroorotic acid, and a depletion of its product, orotic acid. nih.govwikipedia.org Indeed, metabolome analysis of cells treated with a potent DHODH inhibitor revealed a marked accumulation of dihydroorotic acid (265-fold) and its precursor N-carbamoylaspartic acid (556-fold). nih.gov This provides direct evidence of target engagement and pathway inhibition. nih.gov Such studies are crucial for confirming the mechanism of action of a compound and understanding its downstream metabolic effects. nih.gov

| Omics Technique | Description | Key Findings in DHODH Inhibition Studies |

| Proteomics | The large-scale study of proteins. msaid.de | Proteomic profiling of cells treated with a test compound showed it clustered with known DHODH inhibitors, helping to identify its target. nih.govnih.gov |

| Metabolomics | The systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. nih.govmdpi.commdpi.com | Treatment with a DHODH inhibitor led to a significant accumulation of the substrate dihydroorotic acid and its precursor N-carbamoylaspartic acid. nih.gov |

Genetic Perturbation Techniques (e.g., CRISPR/Cas9 in DHODH Studies)

Genetic perturbation techniques, particularly the CRISPR/Cas9 system, have revolutionized the study of gene function and its role in disease. nih.govresearchgate.netresearchgate.net This powerful gene-editing tool allows for the precise knockout, knockdown, or activation of specific genes, enabling researchers to study the consequences of these changes. mdpi.com

In the context of DHODH research, CRISPR/Cas9 can be used to validate DHODH as a therapeutic target. By knocking out the DHODH gene in cancer cell lines, for example, researchers can mimic the effect of a pharmacological inhibitor and assess the cell's dependence on the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov These studies can confirm that inhibition of DHODH is responsible for the observed anti-proliferative or differentiation-inducing effects. nih.gov

Furthermore, CRISPR-based genetic screens can be employed to identify other genes that either enhance or suppress the effects of DHODH inhibition, revealing potential combination therapy strategies. mdpi.com While specific studies using CRISPR/Cas9 in direct relation to this compound are not detailed in the provided search results, the technology is a cornerstone for validating the targets of such compounds and understanding their cellular context.

Isotopic Tracing and Flux Analysis for Metabolic Pathway Characterization

To dynamically trace the flow of molecules through metabolic pathways, scientists use stable isotope tracing. mdpi.comnih.govkuleuven.befrontiersin.org This technique involves supplying cells or organisms with nutrients, such as glucose or glutamine, that have been labeled with stable isotopes (e.g., ¹³C or ¹⁵N). nih.gov The labeled atoms can then be tracked as they are incorporated into downstream metabolites.

By measuring the isotopic enrichment in various metabolites over time using mass spectrometry or NMR, researchers can determine the activity or "flux" through different metabolic pathways. frontiersin.org In the context of DHODH, one could use a labeled precursor like ¹³C-aspartate or ¹⁵N-glutamine to trace the de novo pyrimidine synthesis pathway. nih.gov

Inhibition of DHODH by a compound like this compound would be expected to alter the labeling patterns of metabolites in this pathway. Specifically, one would observe an accumulation of the labeled dihydroorotic acid and a decrease in the incorporation of the label into orotic acid and subsequent pyrimidine nucleotides. This approach provides a quantitative measure of pathway inhibition and can reveal metabolic rewiring that cells undergo to compensate for the blockage. frontiersin.org Stable isotope-resolved metabolomics (SIRM) is a powerful method for gaining a detailed understanding of the metabolic impact of enzyme inhibitors in complex biological systems. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Novel DHODH Inhibitor Scaffolds and Chemical Space

The quest for novel DHODH inhibitors with improved potency, selectivity, and pharmacokinetic profiles has led researchers to explore vast chemical spaces beyond traditional scaffolds. Methodologies like fragment-based drug discovery (FBDD) and scaffold hopping are proving instrumental in identifying chemically distinct starting points for inhibitor design.

One approach begins with screening fragment libraries to identify small, low-molecular-weight compounds that bind weakly to the target enzyme. For instance, an internal fragment screen using surface plasmon resonance (SPR) identified a compound with a weak binding affinity (KD = 130 μM) and an IC50 of 82 μM in a human DHODH (hDHODH) enzymatic assay. Such fragments, despite their modest initial potency, often possess favorable physicochemical properties and can be optimized into more potent molecules or integrated into existing scaffolds to enhance activity.

Structure-based drug design (SBDD) and scaffold hopping strategies have also led to the discovery of novel inhibitor classes. By screening in-house libraries, researchers have identified a series of potent hDHODH inhibitors based on a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d]triazol-4-one scaffold, which is structurally distinct from previously known inhibitors like leflunomide (B1674699) and brequinar (B1684385). Similarly, a fragment-based approach identified a 1,2-diarylethine scaffold as a new potential inhibitor of hDHODH. Subsequent design and synthesis of derivatives based on this scaffold yielded compounds with significant inhibitory activity against the enzyme and antiviral activity against SARS-CoV-2.

These explorations are expanding the known chemical space for DHODH inhibition, offering the potential for compounds with differentiated profiles, such as reduced P-gp efflux, which could allow for applications requiring brain penetration.

| Novel Scaffold Class | Discovery Method | Key Features | Reported Activity |

| N-heterocyclic pyridyl core | Virtual Screening & SBDD | Chemically distinct core | Potent DHODH inhibition |

| 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d]triazol-4-one | In-house library screening | Different from available DHODH inhibitors | High in vitro inhibitory activity (nM range IC50 values) |

| 1,2-diarylethine | Fragment-based screening | Novel alkyne-based scaffold | IC50 of 1.50 ± 0.02 μM against HsDHODH; EC50 of 1.7 ± 0.5 μM against SARS-CoV-2 |

Strategies for Integration with Other Therapeutic Modalities (e.g., Immunotherapy)

A significant emerging strategy is the combination of DHODH inhibitors with other therapeutic modalities, particularly immunotherapy, to enhance anti-cancer efficacy. While DHODH inhibitors have shown robust preclinical anticancer activity, their single-agent efficacy in clinical trials has been limited, necessitating novel combination approaches.

Recent research provides a strong rationale for combining DHODH inhibitors with immune checkpoint blockade (ICB). Studies have shown that treatment with the potent DHODH inhibitor brequinar (BQ) leads to the upregulation of antigen presentation pathway (APP) genes and increases the cell surface expression of MHC class I molecules on cancer cells. This enhanced antigen presentation makes tumor cells more visible to the immune system, potentially increasing the effectiveness of T-cell-mediated adaptive immunity.

The mechanism for this upregulation appears to be strictly dependent on the depletion of pyrimidine (B1678525) nucleotides and is independent of canonical pathways that regulate antigen presentation, such as IFN-JAK-STAT and NF-κB. In a syngeneic melanoma model, combining brequinar with dual immune checkpoint blockade (anti-CTLA-4 plus anti-PD-1) significantly prolonged mouse survival compared to either treatment alone.

Furthermore, in acute myeloid leukemia (AML), in vitro treatment with DHODH inhibitors resulted in an increased surface expression of CD38. This suggests a potential synergy with CD38-targeting monoclonal antibody immunotherapies, highlighting a novel approach that combines metabolic inhibition with therapies that recruit innate immunity.

Elucidating Mechanisms of Acquired and Intrinsic Resistance to DHODH Inhibition

As with any targeted therapy, the development of resistance is a critical challenge. Research into the mechanisms of both acquired and intrinsic resistance to DHODH inhibition is crucial for developing strategies to overcome it.

A primary mechanism of acquired resistance has been identified through the generation of resistant leukemia cell lines. Studies involving both murine and human leukemia cells cultured in escalating concentrations of DHODH inhibitors revealed that resistance was conferred by chromosomal amplification. Specifically, whole-exome sequencing identified an increased copy number of a narrow region on chromosome 16 (in human cells) that includes the DHODH gene. This gene amplification leads to overexpression of the target enzyme, thereby overcoming the inhibitory effect of the drug.

Other potential mechanisms of resistance are also under investigation. For instance, in myelodysplastic syndrome (MDS) cell lines, sustained expression of the proto-oncogene c-MYC was found to confer resistance to the DHODH inhibitor PTC299. This suggests that downstream signaling pathways can also play a role in mediating resistance. While not directly studying dihydroorotic acid hydrazide, research in other organisms like Plasmodium falciparum has shown that point mutations in the drug-binding site of the DHODH enzyme can also lead to resistance, a mechanism that could be relevant for human DHODH as well.

Intrinsic resistance mechanisms, which are innate properties of cells that render a drug less effective, may involve factors like the impermeability of the cell membrane or the activity of drug efflux pumps that actively transport the inhibitor out of the cell.

| Resistance Mechanism | Type | Description | Example |

| Gene Amplification | Acquired | Increased copy number of the DHODH gene, leading to enzyme overexpression. | Observed in leukemia cell lines resistant to C03 and (R)-C07. |

| Downstream Pathway Activation | Acquired | Sustained expression of proto-oncogenes that bypass the effect of the inhibitor. | Sustained c-MYC expression conferred resistance to PTC299 in MDS-L cells. |

| Target Mutation | Acquired | Point mutations in the DHODH drug-binding site that reduce inhibitor affinity. | Identified in P. falciparum DHODH. |

Identification of Unconventional Targets or Off-Target Effects of this compound and Analogues

The identification of off-target effects is critical for understanding the complete pharmacological profile of a drug and for anticipating potential unintended consequences. Recent studies have highlighted that some small molecules can have potent, unintended effects on DHODH.

A notable example involves inhibitors designed for the fat mass and obesity-associated protein (FTO), an RNA demethylase. The FTO inhibitor FB23-2 was found to suppress the proliferation of leukemia cell lines regardless of their dependence on FTO, suggesting an alternative mechanism of action. Metabolomic analysis revealed that FB23-2 treatment caused a significant accumulation of dihydroorotate (B8406146), the substrate for DHODH. This finding demonstrated that FB23-2 is a potent off-target inhibitor of hDHODH, and its anti-leukemic effects are primarily due to the inhibition of pyrimidine synthesis, not FTO. This was confirmed by the observation that uridine (B1682114) supplementation completely rescued the cells from the drug's effects.

This off-target activity was attributed to structural similarities between the catalytic pockets of FTO and hDHODH. Interestingly, another FTO inhibitor, brequinar (also known as CS2), is one of the most potent known hDHODH inhibitors and also exhibited FTO-independent anti-leukemic activity. Conversely, an analogue of FB23-2, named ZLD115, was designed to be inactive against hDHODH and required FTO for its antiproliferative activity.

These findings underscore the importance of comprehensive target deconvolution and profiling. They reveal that compounds structurally analogous to this compound might interact with unforeseen targets, and conversely, that inhibitors developed for other targets may exert their primary effects through DHODH inhibition. This knowledge is crucial for the development of more selective inhibitors and for the accurate interpretation of their biological effects.

Application of Artificial Intelligence and Machine Learning in Compound Design and Efficacy Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of drug discovery, from initial hit identification to lead optimization. These computational approaches are particularly well-suited for navigating the vast chemical space to design novel DHODH inhibitors and predict their efficacy.

AI/ML models can be trained on large datasets of known molecules and their biological activities to identify key structural features required for potent DHODH inhibition. These models can then be used for high-throughput virtual screening of massive compound libraries, prioritizing candidates for synthesis and experimental testing far more rapidly than traditional methods.

Generative chemistry, a branch of AI, can design entirely new molecules (de novo design) that are optimized for desired properties, such as high binding affinity for DHODH, good ADME (absorption, distribution, metabolism, and excretion) profiles, and low predicted toxicity. For example, researchers have developed platforms like the Systemic Evolutionary Chemical Space Explorer (SECSE), which uses a process analogous to fragment-based design within the target's binding pocket to "build" novel molecules. Such platforms can explore the chemical space more systematically and efficiently.

Furthermore, ML can be applied to predict the efficacy of compounds based on complex biological data. Models can be developed to predict a compound's antiproliferative activity based on its chemical structure and the genomic or proteomic profile of a cancer cell line. As the amount of data generated in drug discovery continues to grow, AI/ML tools will become indispensable for extracting meaningful patterns and making informed decisions, ultimately accelerating the development of next-generation DHODH inhibitors like this compound analogues.

Q & A

Q. What computational approaches evaluate hydrazide-target interactions in silico?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.